REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][C:12]([F:15])([F:14])[C:11](=[O:16])[CH:10](C(OCC)=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(O)=[O:23].[Na+]>Cl>[CH2:1]([N:8]1[CH2:9][CH2:10][C:11]([OH:16])([OH:23])[C:12]([F:14])([F:15])[CH2:13]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(C(C1)(F)F)=O)C(=O)OCC
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Name
|
|
Quantity
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60 mL
|
Type
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solvent
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated
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Type
|
TEMPERATURE
|
Details
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to reflux for 16 hours
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Duration
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16 h
|
Type
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TEMPERATURE
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Details
|
The reaction was cooled
|
Type
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EXTRACTION
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Details
|
extracted three times with ethyl acetate
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Type
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WASH
|
Details
|
The combined organics were washed with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
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CONCENTRATION
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Details
|
concentrated in vacuo to a white solid (5.1 g)
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)(O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |